Benzeneselenol

Descripción general

Descripción

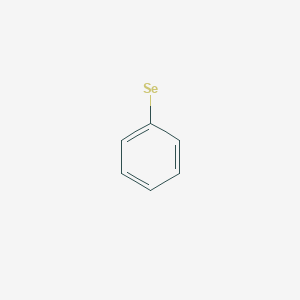

Benzeneselenol, also known as selenophenol, is an organoselenium compound with the chemical formula C₆H₅SeH. It is the selenium analog of phenol and is characterized by its colorless appearance and extremely foul odor. This compound is a reagent commonly used in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzeneselenol can be synthesized through the reaction of phenylmagnesium bromide with selenium. The reaction proceeds as follows:

- Phenylmagnesium bromide (PhMgBr) reacts with selenium to form phenylselenium magnesium bromide (PhSeMgBr).

- Phenylselenium magnesium bromide is then treated with hydrochloric acid (HCl) to yield this compound and magnesium bromide chloride (MgBrCl) .

Industrial Production Methods: Due to its instability and short shelf life, this compound is often generated in situ. A common industrial method involves the reduction of diphenyldiselenide .

Types of Reactions:

Oxidation: this compound is easily oxidized by air due to the weakness of the selenium-hydrogen bond.

Reduction: this compound can be reduced back from diphenyl diselenide using reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the selenium atom.

Common Reagents and Conditions:

Oxidation: Oxygen (O₂) is commonly used for the oxidation of this compound to diphenyl diselenide.

Reduction: Reducing agents such as tributyltin hydride can be used to reduce diphenyl diselenide back to this compound.

Major Products:

Oxidation: Diphenyl diselenide (PhSeSePh).

Reduction: this compound (C₆H₅SeH).

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzeneselenol is primarily used as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in several chemical transformations:

- Nucleophilic Substitution Reactions : this compound can react with electrophiles to form selenoether derivatives. For instance, it has been utilized in the conversion of benzyl alcohols into benzyl selenides through nucleophilic substitution reactions involving Lewis acids .

- Formation of β-Hydroxy Selenides : It has been employed in the synthesis of β-hydroxy selenides via reactions with oxiranes under supramolecular catalysis conditions . This method showcases its utility in creating complex organic molecules.

- Hydroselenation Reactions : this compound is involved in Ni-catalyzed hydroselenation of alkynes, leading to the formation of monoseleno-substituted 1,3-dienes . This reaction highlights its potential in synthesizing new selenium-containing compounds.

Materials Science

The interaction of this compound with metal surfaces has been explored for its potential applications in materials science:

- Surface Chemistry Studies : Research has focused on the adsorption characteristics of this compound on metal surfaces like Cu(111). Techniques such as X-ray photoelectron spectroscopy have been employed to analyze its binding energies and molecular orientation on surfaces . This information is crucial for developing new materials with tailored properties.

Biological Applications

This compound also exhibits promising biological activities:

- Antitumor Activity : Derivatives of this compound have shown enhanced cytotoxicity against various cancer cell lines. For example, 7-arylseleno-7-deoxydaunomycinone derivatives synthesized from this compound demonstrated significant inhibitory effects against human stomach cancer and leukemia cells . This suggests potential applications in cancer therapy.

- Enzyme Mimics : this compound can mimic certain enzyme functions, which may lead to innovative approaches in biochemistry and drug design .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which benzeneselenol exerts its effects involves its ability to act as a nucleophile due to the presence of the selenium atom. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .

Comparación Con Compuestos Similares

Phenol (C₆H₅OH): The oxygen analog of benzeneselenol.

Thiophenol (C₆H₅SH): The sulfur analog of this compound.

Comparison:

Actividad Biológica

Benzeneselenol (CHSe), a selenium-containing compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its thiol-like properties, which make it a potent nucleophile. Its reactivity stems from the presence of selenium, which can participate in various biochemical processes. The compound has been shown to exhibit antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and thereby protecting cells from oxidative stress. This property is particularly significant in the context of cancer therapy, where oxidative stress plays a crucial role in tumor progression.

Antioxidant Activity

Research indicates that this compound can reduce oxidative damage by neutralizing free radicals. For instance, a study demonstrated that this compound effectively scavenged hydroxyl radicals, leading to decreased lipid peroxidation in cellular models . This antioxidative effect is attributed to its ability to donate electrons and form stable seleno-compounds.

Inhibition of Enzymatic Activity

This compound has also been identified as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). CAs are vital enzymes involved in maintaining acid-base balance and facilitating gas exchange. The inhibition mechanism involves the binding of this compound to the zinc ion present at the active site of these enzymes.

Case Study: Carbonic Anhydrase Inhibition

A comparative study evaluated the inhibition potency of this compound against different isoforms of human carbonic anhydrases (hCA I, II, IX, and XII). The results indicated that this compound exhibited significant inhibitory activity, with Ki values comparable to other known inhibitors . This suggests its potential use in treating conditions where CA activity is dysregulated, such as glaucoma and certain cancers.

Reduction Reactions in Organic Synthesis

This compound has been utilized in organic synthesis as a reducing agent. It can selectively reduce α,β-unsaturated carbonyl compounds through a radical mechanism. For example, this compound generated in situ has been employed to reduce arylidene acetones and chalcones with high yields . This process avoids the use of toxic reagents and highlights the compound's utility in synthetic organic chemistry.

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| 1,4-Addition | Benzylidene acetone | 1-Phenylbutan-3-one | 33% |

| Selective Reduction | Ethyl cinnamate | Reduced ethyl cinnamate | Negligible |

| Overall Reduction | Various α,β-unsaturated compounds | Varied products | Up to 81% |

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Selenium compounds can be toxic at high concentrations; thus, understanding the dose-response relationship is critical for therapeutic applications. Studies have indicated that lower concentrations of this compound can enhance cellular viability under oxidative stress conditions while higher concentrations may induce cytotoxic effects .

Propiedades

InChI |

InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBHROUQJYHSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275709 | |

| Record name | Benzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-96-5 | |

| Record name | Benzeneselenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneselenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylselenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzeneselenol?

A1: this compound has the molecular formula C6H6Se and a molecular weight of 157.06 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. [17893-46-8] IR [, ], 1H NMR [, ], and 13C NMR [] spectra have been reported for this compound.

Q3: What is the pKa of this compound?

A3: The pKa of this compound has been calculated to be 3.75 (at 25°C), indicating its acidic nature. []

Q4: How does this compound react with α,β-unsaturated carbonyl compounds?

A4: In the presence of oxygen, this compound participates in a unique reduction reaction with α,β-unsaturated carbonyl compounds. This oxygen-induced reduction targets the carbon-carbon double bond, yielding the corresponding saturated compounds. The proposed mechanism suggests a radical chain pathway initiated by oxygen, involving an SH2 reaction between a phenylseleno radical and a 1,2-adduct of this compound with the carbonyl group. []

Q5: Can this compound be used for hydrostannylation reactions?

A5: Yes, this compound can act as a polarity-reversal catalyst in hydrostannylation reactions, significantly enhancing the yield when electron-rich olefins are involved. For instance, adding diphenyl diselenide (which generates this compound in situ) to a reaction of α-{[(tert-butyl)dimethylsilyl]oxy}styrene with triphenylstannane drastically improves the yield of {2-{[(tert-butyl)dimethylsilyl]oxy}-2-phenylethyl}triphenylstannane. This catalytic activity is attributed to the accelerated H-atom transfer facilitated by this compound. []

Q6: Can this compound be used in peptide identification?

A7: Yes, this compound plays a crucial role in a cysteine-selective peptide identification strategy. A tagging method utilizes N-(phenylseleno)phthalimide (NPSP) to introduce a cleavable S-Se bond into peptides. Upon 266 nm ultraviolet photodissociation (UVPD), this bond selectively breaks, releasing a characteristic this compound moiety. This strategy facilitates the identification of cysteine-containing peptides within complex mixtures. []

Q7: Have computational methods been used to study this compound?

A8: Yes, computational chemistry has been extensively employed to investigate the properties of this compound and its derivatives. Density functional theory (DFT) calculations have been particularly useful in exploring the energetics of radical adduct formation, [] bond dissociation enthalpies, [, , ] and substituent effects on reactivity. [, ]

Q8: How do substituents impact the reactivity of this compound derivatives?

A9: Substituents significantly influence the reactivity of this compound derivatives, impacting their antioxidant activities and reaction rates. Electron-withdrawing groups generally enhance reactivity towards radical species. Studies on para-substituted benzeneselenols show a correlation between Hammett constants and Se-H bond dissociation enthalpies, with electron-withdrawing groups leading to weaker Se-H bonds. [] This trend is also observed in the rate of hydrogen atom abstraction by substituted phenyl radicals, where electron-withdrawing groups increase the reaction rate. []

Q9: Are there QSAR models for this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not extensively reported in the provided research, the observed correlations between Hammett constants and reactivity parameters (like bond dissociation enthalpies and reaction rates) [, ] suggest the potential for developing such models. These models could prove valuable for predicting the activity and properties of novel this compound derivatives.

Q10: What are the safety considerations for handling this compound?

A11: this compound should always be handled with caution in a well-ventilated area (fume hood) due to the potential toxicity of organoselenium compounds. [, , ] While pure this compound has a less pungent odor, it can degrade over time, forming diphenyl diselenide, which has a stronger, unpleasant smell. [] Proper storage under inert atmosphere and low temperatures is crucial to prevent oxidation and degradation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.